tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.: 1165450-68-9
Cat. No.: VC12011324
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1165450-68-9 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 |
| Standard InChI Key | BTWDGFQQIGGAPU-GZMMTYOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
| SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, reflects its bicyclo[3.1.0]hexane core, where a nitrogen atom occupies the 3-position, and a hydroxymethyl group is appended to the 1-position. Key spectroscopic identifiers include:
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InChI:
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 -
SMILES:
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO
X-ray crystallography of related azabicyclo compounds, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, confirms the chair-like conformation of the bicyclic system, with the tert-butoxycarbonyl (Boc) group and hydroxymethyl substituent influencing ring puckering .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Boiling Point | 307.5±15.0 °C (est.) | |
| Density | 1.2±0.1 g/cm³ | |
| Flash Point | 139.8±20.4 °C |
Stereochemical Considerations
The (1R,5R) configuration imposes distinct spatial arrangements on substituents, critical for interactions in chiral environments. Asymmetric synthesis methods, such as the Simmons-Smith reaction, have been employed to achieve high enantiomeric purity (72% de in related systems) . The hydroxymethyl group’s orientation influences hydrogen-bonding capacity, a feature leveraged in drug design.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically begins with glutamic acid derivatives, undergoing Boc protection, cyclization, and stereoselective functionalization . A representative pathway involves:
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Amino Protection: Glutamic acid is protected with di-tert-butyl dicarbonate under basic conditions.
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DMAP-Catalyzed Cyclization: 4-Dimethylaminopyridine (DMAP) facilitates intramolecular esterification, forming the bicyclo[3.1.0]hexane core .
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Asymmetric Simmons-Smith Reaction: Zinc-copper couples with diiodomethane to install the hydroxymethyl group with stereocontrol .
Table 2: Synthesis Conditions and Yields
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | n(DMAP):n(Boc₂O):n(pyridine) = 0.4:4:1 | 82% | |
| Simmons-Smith Cyclopropanation | 19.5 h, CH₂I₂/Zn-Cu | 30% | |
| Chromatographic Purification | Silica gel, EtOAc/hexane | >95% |
Challenges and Innovations
The low yield in Simmons-Smith reactions (30%) stems from competing side reactions, but optimizing reaction time and stoichiometry improves cis/trans selectivity (6:1 ratio) . Recent advances employ flow chemistry to enhance reproducibility and scalability.
Applications in Medicinal Chemistry
Scaffold for Bioactive Molecules
The azabicyclo[3.1.0]hexane core mimics proline’s rigidity, making it a candidate for protease inhibitors and neuromodulators. For example, derivatives have shown affinity for serotonin receptors, suggesting potential in treating CNS disorders.
Prodrug Development
The Boc group enhances solubility and metabolic stability, enabling prodrug strategies. Hydrolysis under physiological conditions releases the active azabicyclo amine, as demonstrated in antiviral prototypes .
Research Findings and Future Directions
Structural Biology Insights
X-ray diffraction of analogous compounds reveals hydrogen-bonding networks between the hydroxymethyl group and protein residues, guiding rational drug design . Molecular dynamics simulations predict high membrane permeability due to the bicyclo system’s lipophilicity.
Emerging Therapeutic Applications
Ongoing studies explore this scaffold’s utility in:
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